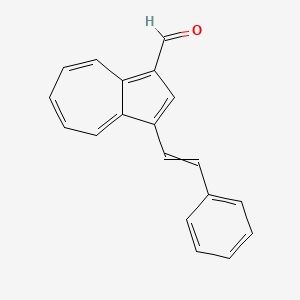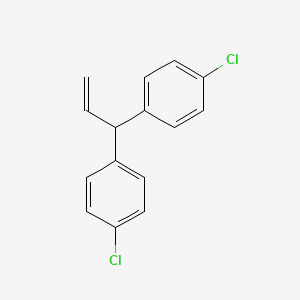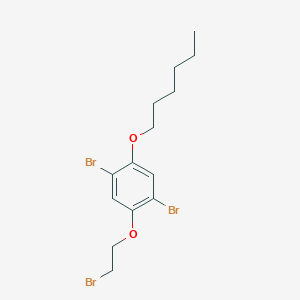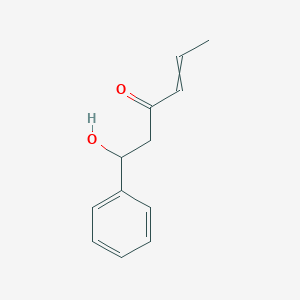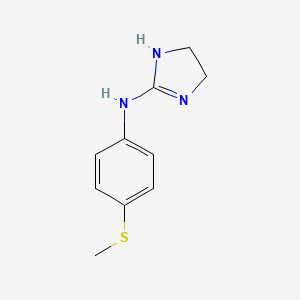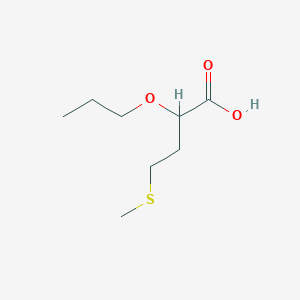![molecular formula C18H14N2O2 B12529574 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- CAS No. 820964-19-0](/img/structure/B12529574.png)
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- is a heterocyclic compound that features an imidazole ring fused to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of indole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole in the presence of a base under microwave conditions . This method is efficient and does not require extensive work-up or column chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, are common for this compound due to the presence of reactive sites on the imidazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield imidazo[1,5-a]indole-1,3-dione derivatives, while substitution reactions can introduce various functional groups onto the imidazole or indole rings.
Scientific Research Applications
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]indole-1,3-dione: A closely related compound with similar structural features.
Pyrrolo[1,2-c]imidazole-1,3-dione: Another heterocyclic compound with comparable properties.
Uniqueness
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- is unique due to the presence of both imidazole and indole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
820964-19-0 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(1-phenylethyl)imidazo[1,5-a]indole-1,3-dione |
InChI |
InChI=1S/C18H14N2O2/c1-12(13-7-3-2-4-8-13)19-17(21)16-11-14-9-5-6-10-15(14)20(16)18(19)22/h2-12H,1H3 |
InChI Key |
FTICDJGGTHNLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC4=CC=CC=C4N3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


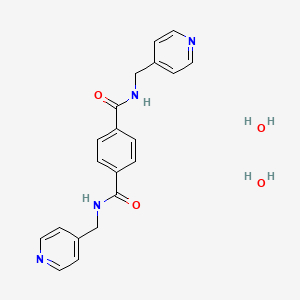
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)

![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
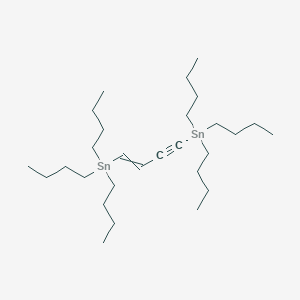
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
